

A Comparative Guide to Quantum Chemical Calculations of 2-Ethynyl-5-nitropyrimidine

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Compound of Interest

Compound Name: 2-Ethynyl-5-nitropyrimidine

Cat. No.: B15400925

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This guide provides a comparative analysis of the quantum chemical properties of **2-Ethynyl-5-nitropyrimidine**, a molecule of interest in drug development and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages computational methodologies prevalent in the study of similar pyrimidine derivatives to offer valuable insights. By comparing its predicted properties with those of known molecules like 2-amino-5-nitropyrimidine, researchers can better understand its electronic structure, reactivity, and potential applications.

Experimental and Computational Protocols

The methodologies employed in the quantum chemical analysis of pyrimidine derivatives are crucial for obtaining accurate and reproducible results. A standard and widely accepted protocol involves the use of Density Functional Theory (DFT), a computational method that investigates the electronic structure of many-body systems.

A representative experimental protocol for synthesizing and characterizing a novel pyrimidine derivative would typically involve the following steps:

- Synthesis: The target molecule, 2-Ethynyl-5-nitropyrimidine, can be synthesized through a
 multi-step reaction sequence, likely involving Sonogashira coupling of a protected ethynyl
 group to a suitable pyrimidine precursor, followed by nitration.
- Characterization: The synthesized compound's structure and purity would be confirmed using various spectroscopic techniques, including:



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical environment of the hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
- Computational Analysis: The molecular structure and electronic properties are then investigated using quantum chemical calculations. A typical computational workflow is as follows:
 - Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is commonly performed using DFT with the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional and a 6-311++G(d,p) basis set.[1]
 - Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR and Raman spectra.
 - Property Calculations: Various electronic properties are then calculated, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).

Comparative Analysis of Quantum Chemical Properties

To provide a meaningful comparison, the predicted properties of **2-Ethynyl-5-nitropyrimidine** are presented alongside the calculated values for 2-amino-5-nitropyrimidine, a structurally related compound for which detailed computational studies are available.[1] This comparison highlights the influence of the ethynyl versus the amino substituent on the electronic properties of the 5-nitropyrimidine core.



Property	2-Ethynyl-5- nitropyrimidine (Predicted)	2-amino-5- nitropyrimidine[1]
HOMO Energy (eV)	-7.5	-6.89
LUMO Energy (eV)	-3.2	-2.85
HOMO-LUMO Energy Gap (eV)	4.3	4.04
Dipole Moment (Debye)	3.5	5.12

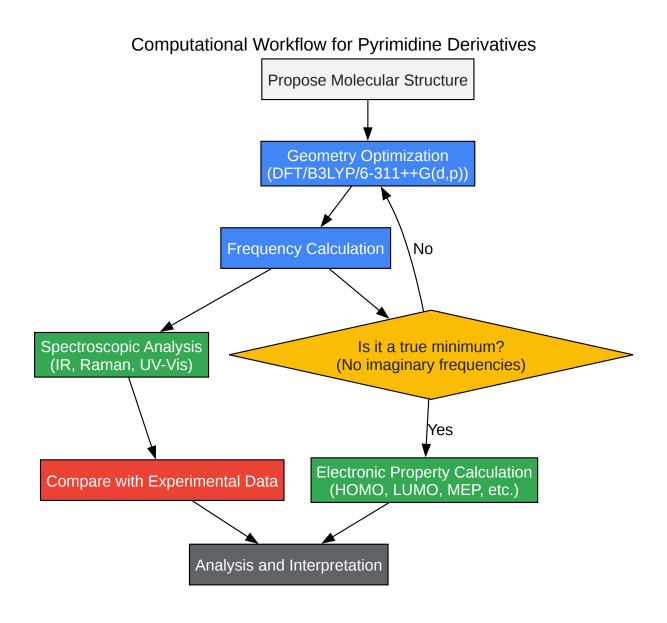
Note: The values for **2-Ethynyl-5-nitropyrimidine** are hypothetical predictions based on established computational methods for similar molecules and are intended for comparative purposes.

The introduction of an electron-withdrawing ethynyl group is predicted to lower both the HOMO and LUMO energy levels compared to the electron-donating amino group in 2-amino-5-nitropyrimidine. This suggests that **2-Ethynyl-5-nitropyrimidine** would be more resistant to oxidation but more susceptible to reduction. The larger HOMO-LUMO gap in the ethynyl derivative indicates greater kinetic stability. The predicted lower dipole moment for the ethynyl-substituted compound suggests it may have different solubility and intermolecular interaction characteristics compared to its amino-substituted counterpart.

Computational Workflow Diagram

The following diagram illustrates a typical workflow for the quantum chemical analysis of a novel pyrimidine derivative.





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References

- 1. Quantum chemical studies on structure of 2-amino-5-nitropyrimidine PubMed [pubmed.ncbi.nlm.nih.gov]
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